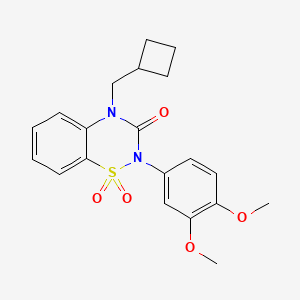
1-butyl-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyl-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one, hereafter referred to as 1BFMDQ, is a synthetic compound that has been studied for its potential applications in scientific research. It has a wide range of applications, from being used as a fluorescent dye to being used as an inhibitor for specific enzymes. 1BFMDQ has been studied for its ability to act as a fluorescent probe in the detection of certain proteins, as well as its ability to inhibit certain enzymes.
Scientific Research Applications
1BFMDQ has a variety of applications in scientific research. It has been used as a fluorescent probe to detect the presence of certain proteins, as well as an inhibitor for certain enzymes. It has been used to study the structure and function of proteins, as well as to study the activity of enzymes. Additionally, 1BFMDQ has been used to study the interaction of proteins with other molecules, as well as to study the effect of drugs on proteins.
Mechanism of Action
1BFMDQ acts as a fluorescent probe by binding to certain proteins and emitting a fluorescent signal when exposed to light. This allows researchers to detect the presence of certain proteins in a sample. Additionally, 1BFMDQ can act as an inhibitor of certain enzymes by binding to the active site of the enzyme, blocking its activity.
Biochemical and Physiological Effects
1BFMDQ has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinases. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
1BFMDQ is an advantageous compound to use in lab experiments due to its ability to act as a fluorescent probe and an enzyme inhibitor. Additionally, it is relatively easy to synthesize and is relatively stable in solution. However, 1BFMDQ does have some limitations. It is not very soluble in water, and it can be difficult to obtain in large quantities.
Future Directions
1BFMDQ has a variety of potential applications in scientific research. Future research could focus on its use as a fluorescent probe for the detection of other proteins, as well as its use as an inhibitor of other enzymes. Additionally, future research could focus on its potential use as an antioxidant and its potential use in the treatment of certain diseases. Furthermore, research could focus on improving its solubility and stability in solution, as well as developing methods of synthesizing it in larger quantities.
Synthesis Methods
1BFMDQ can be synthesized by a variety of methods. One method involves the reaction of 4-methylbenzoyl chloride with 1-butyl-6-fluoro-3-pyridine-4-one (1BF3P) in the presence of a base such as sodium hydroxide. This reaction yields 1BFMDQ as the product. Other methods of synthesis include the reaction of 1BF3P with 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide, or the reaction of 4-methylbenzoyl chloride with 1-butyl-6-fluoro-3-pyridine-4-one (1BF3P) in the presence of a base such as potassium carbonate.
properties
IUPAC Name |
1-butyl-6-fluoro-3-(4-methylbenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO2/c1-3-4-11-23-13-18(20(24)15-7-5-14(2)6-8-15)21(25)17-12-16(22)9-10-19(17)23/h5-10,12-13H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTJEBRRJIEEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dimethoxyphenyl)-4-[(oxan-3-yl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6450741.png)
![6-methyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B6450750.png)

![6-fluoro-3-(4-methylbenzoyl)-1-[(oxan-4-yl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B6450763.png)





![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-4,4-difluorocyclohexane-1-carboxamide](/img/structure/B6450812.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]cyclopentanecarboxamide](/img/structure/B6450817.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B6450821.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-3,3-dimethylbutanamide](/img/structure/B6450825.png)